molecular formula C6H8N2O2 B12864809 (6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

Cat. No.: B12864809
M. Wt: 140.14 g/mol
InChI Key: JDEKDYIKCPXPOK-PHDIDXHHSA-N
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Description

(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol: shares structural similarities with other bicyclic compounds such as imidazoles and pyrroles.

    Imidazole derivatives: These compounds have similar ring structures and can exhibit comparable biological activities.

    Pyrrole derivatives: These compounds also share the bicyclic framework and are used in various chemical and biological applications.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of hydroxyl groups, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

(6R,7R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

InChI

InChI=1S/C6H8N2O2/c9-5-2-8-3-7-1-4(8)6(5)10/h1,3,5-6,9-10H,2H2/t5-,6-/m1/s1

InChI Key

JDEKDYIKCPXPOK-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CN=CN21)O)O

Canonical SMILES

C1C(C(C2=CN=CN21)O)O

Origin of Product

United States

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